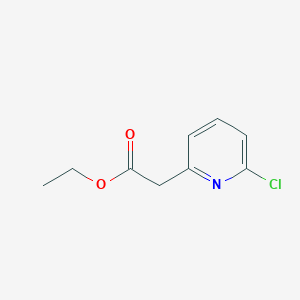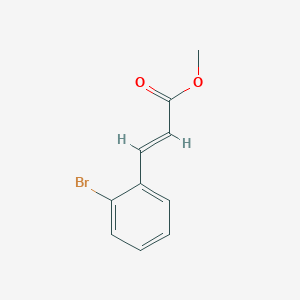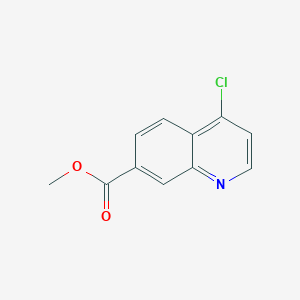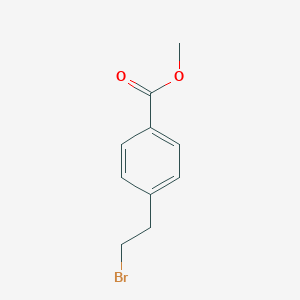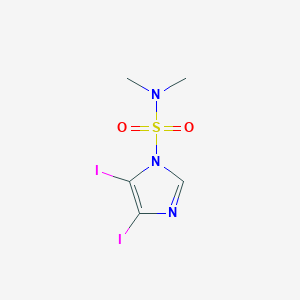
4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide
Übersicht
Beschreibung
“4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide” is a chemical compound with the molecular formula C5H7I2N3O2S . It has a molecular weight of 427 .
Molecular Structure Analysis
The molecular structure of “4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide” consists of an imidazole ring which is a five-membered ring with two non-adjacent nitrogen atoms. The ring is substituted at the 4 and 5 positions with iodine atoms, and at the 1 position with a sulfonamide group that is further substituted with two methyl groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 427 . It is recommended to be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Tautomeric Behavior and Molecular Conformation Studies
Sulfonamide derivatives, such as 4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide, are crucial in bioorganics and medicinal chemistry, particularly for studying molecular conformations or tautomeric forms. These forms are directly related to pharmaceutical and biological activities. Spectroscopic methods like infrared and nuclear magnetic resonance are used to identify tautomeric forms of similar compounds (Erturk et al., 2016).
Synthesis and Structural Characterization for Anticancer Applications
The synthesis of sulfonamide derivatives, including those with imidazole structures, has been studied for their potential in anticancer applications. Structural characterizations are confirmed through analytical and spectral data, demonstrating the potential of these compounds in inhibiting cancer cell growth (El-Gaby et al., 2017).
Impurity Characterization in Agrochemicals
In agrochemical research, identifying and characterizing byproducts or impurities, such as certain imidazole sulfonamide compounds, is critical for public health and safety. Techniques like HPLC analysis, NMR, and computational studies are employed to understand the formation and properties of these impurities (Kannoujia et al., 2023).
Role in Enzyme Inhibition Studies
Studies on pyrazoline benzensulfonamides, which share structural similarities with 4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide, have shown significant enzyme inhibition activities. Such compounds are vital in understanding the inhibition mechanisms of enzymes like carbonic anhydrases and acetylcholinesterase (Ozmen Ozgun et al., 2019).
Synthesis Techniques in Organic Chemistry
The synthesis of functionalized imidazole derivatives, including those resembling 4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide, is important in organic chemistry. Techniques like solvent-free medium synthesis and one-pot reactions are explored for efficient production of such compounds (Ran et al., 2015).
Herbicidal Activity and Agricultural Applications
Imidazole sulfonamides have been evaluated for their herbicidal activities, assessing their impact on various species and providing insights into developing new agrochemicals (Ren et al., 2000).
Antimicrobial and Antioxidant Activity
Research on pyrazole-based sulfonamide derivatives, related to imidazole sulfonamides, highlights their significant antimicrobial and antioxidant activities, which is crucial for pharmaceutical development (Badgujar et al., 2018).
Cytotoxicity Testing and Anticancer Research
Studies on imidazole derivatives, similar to 4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide, include cytotoxicity testing against cancer cell lines, contributing to the understanding of their potential use in cancer treatment (Balewski et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
4,5-diiodo-N,N-dimethylimidazole-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7I2N3O2S/c1-9(2)13(11,12)10-3-8-4(6)5(10)7/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCLUKJLHQKEGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=NC(=C1I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7I2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378425 | |
| Record name | 4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | |
CAS RN |
198127-92-3 | |
| Record name | 4,5-Diiodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



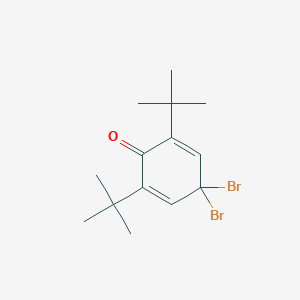
![ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate](/img/structure/B179062.png)

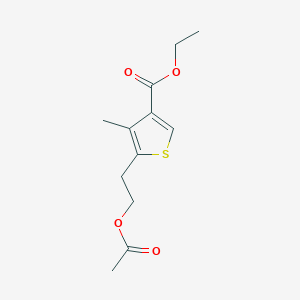
![1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium](/img/structure/B179068.png)

![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)
